N-(10-nitrosoanthracen-9-yl)hydroxylamine
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Overview
Description
N-(10-nitrosoanthracen-9-yl)hydroxylamine is an organic compound with the molecular formula C₁₄H₁₀N₂O₂ It is known for its unique structure, which includes a nitroso group attached to an anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-nitrosoanthracen-9-yl)hydroxylamine typically involves the reaction of 10-nitrosoanthracene with hydroxylamine. One common method includes the use of hydroxylamine hydrochloride and a base such as triethylamine in an anhydrous solvent like acetonitrile, under reflux conditions . The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(10-nitrosoanthracen-9-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrosoanthracene derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitrosoanthracene derivatives, aminoanthracene derivatives, and various substituted anthracene compounds.
Scientific Research Applications
N-(10-nitrosoanthracen-9-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(10-nitrosoanthracen-9-yl)hydroxylamine involves its interaction with molecular targets through its nitroso and hydroxylamine functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, affecting various cellular pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive species is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound of N-(10-nitrosoanthracen-9-yl)hydroxylamine, used in the production of dyes and as a scintillator.
10-nitrosoanthracene: A precursor in the synthesis of this compound.
Hydroxylamine: A simple compound with a hydroxylamine group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both nitroso and hydroxylamine groups attached to an anthracene ring.
Properties
CAS No. |
7461-27-0 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(10-nitrosoanthracen-9-yl)hydroxylamine |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-9-5-1-2-6-10(9)14(16-18)12-8-4-3-7-11(12)13/h1-8,15,17H |
InChI Key |
CVIGSENJOCVNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N=O)NO |
Origin of Product |
United States |
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